Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

Description

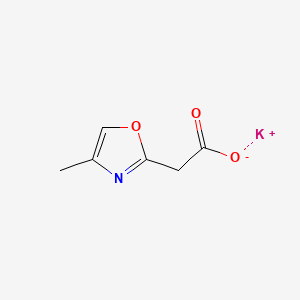

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is an organometallic compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position, forming a potassium salt. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric characteristics, influencing reactivity and biological activity .

Properties

Molecular Formula |

C6H6KNO3 |

|---|---|

Molecular Weight |

179.21 g/mol |

IUPAC Name |

potassium;2-(4-methyl-1,3-oxazol-2-yl)acetate |

InChI |

InChI=1S/C6H7NO3.K/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

JBLHZSRIPFNJAH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=COC(=N1)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

General Oxazole Formation

- The classical approach involves the cyclodehydration of α-acylaminoketones or α-acylaminoesters.

- Another approach uses the condensation of α-haloketones with formamide or related amides under reflux conditions.

Specific Preparation of 2-(4-methyl-1,3-oxazol-2-yl)acetate

- The acetate side chain at the 2-position can be introduced by alkylation of the oxazole ring at the 2-position with a suitable haloacetate derivative, followed by hydrolysis and salt formation.

- Alternatively, the oxazole ring can be constructed on a pre-formed substituted acetate backbone.

Preparation of Potassium Salt: Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate

The potassium salt form is typically prepared by neutralization of the corresponding acid with potassium hydroxide or potassium carbonate in aqueous or alcoholic media.

Example Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Synthesis of 4-methyl-1,3-oxazole derivative | Cyclization of α-acylaminoketone under reflux in THF or MeCN | 70-85% | Typical solvent: THF, MeCN; reflux conditions |

| 2. Introduction of acetate side chain | Alkylation with haloacetate (e.g., ethyl bromoacetate) in presence of base (e.g., K2CO3) | 80-90% | Base promotes nucleophilic substitution |

| 3. Hydrolysis of ester to acid | Treatment with NaOH or KOH in MeOH/H2O at room temperature or reflux | 70-85% | Hydrolysis to free acid |

| 4. Formation of potassium salt | Neutralization with KOH in aqueous solution | Quantitative | Salt isolated by crystallization |

Reaction Conditions and Optimization

- Alkylation reactions are typically performed under reflux in polar aprotic solvents such as acetonitrile or tetrahydrofuran.

- Hydrolysis steps use mild base conditions to avoid ring opening or degradation.

- The potassium salt is isolated by solvent evaporation and crystallization from aqueous or mixed solvents.

Representative Research Findings and Data

A detailed synthetic scheme involving similar oxazole derivatives was reported by researchers synthesizing zwitterionic and substituted oxazole compounds with yields ranging from 56% to 88% in multi-step sequences involving alkylation, hydrolysis, and salt formation.

Table 1: Yields of Key Steps in Oxazole Derivative Synthesis

| Step Description | Yield Range (%) | Comments |

|---|---|---|

| Alkylation with haloacetate | 81-90 | Efficient nucleophilic substitution |

| Hydrolysis of ester to acid | 70-85 | Mild base conditions preferred |

| Salt formation with KOH | Quantitative | High purity potassium salt obtained |

Table 2: Typical Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Oxazole ring formation | α-acylaminoketone, dehydrating agent | THF, MeCN | Reflux | Several hours |

| Alkylation | Ethyl bromoacetate, K2CO3 | MeCN, THF | Reflux | 4-12 hours |

| Hydrolysis | NaOH or KOH | MeOH/H2O | RT or reflux | 1-4 hours |

| Salt formation | KOH | Water | RT | 1-2 hours |

Analytical Characterization

- The potassium salt exhibits a melting point typically around 134°C (depending on purity and hydration state).

- Elemental microanalysis confirms the expected composition with close agreement between calculated and found values for C, H, and N.

- Spectroscopic data (NMR, MS) confirm the structure of the oxazole ring and the acetate substituent.

Summary of Preparation Methodology

The preparation of this compound involves:

- Formation of the 4-methyl-1,3-oxazole ring via cyclization of appropriate precursors.

- Introduction of the acetate side chain by alkylation with haloacetate esters.

- Hydrolysis of the ester to the free acid.

- Neutralization with potassium hydroxide to yield the potassium salt.

This multi-step synthesis is efficient, with overall good yields and reproducibility, suitable for scale-up and further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of biological activities. The compound’s effects are mediated by its ability to bind to active sites of enzymes, inhibit or activate specific pathways, and alter cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of Potassium 2-(4-Methyl-1,3-Oxazol-2-yl)Acetate and Analogs

*Hypothetical data inferred from analogs.

Key Observations:

Heterocycle Impact :

- Oxazole derivatives exhibit higher polarity compared to thiazoles due to oxygen’s electronegativity, influencing solubility and reactivity.

- Thiazole-containing compounds (e.g., CAS 1461715-74-1) may show enhanced biological activity due to sulfur’s role in hydrogen bonding .

Substituent Effects :

- Methyl groups at the 4-position (oxazole) or 5-position (thiazole) modulate steric hindrance and electronic density, affecting binding affinity in drug-receptor interactions .

- Fluorine substitution (CAS 1461715-74-1) increases metabolic stability and lipophilicity, critical for pharmacokinetics .

Salt Forms :

- Potassium/sodium salts improve aqueous solubility, making them preferable for pharmaceutical formulations compared to neutral esters (e.g., methyl esters) .

Biological Activity

Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a compound that has garnered attention in scientific research due to its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an organic compound that belongs to the class of oxazole derivatives. It is synthesized through various organic reactions, often involving the reaction of 4-methyl-1,3-oxazole with acetic acid derivatives. The synthesis process is crucial as it influences the yield and purity of the final product, which is essential for subsequent biological evaluations.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound forms stable complexes with various biomolecules, which can modulate their activity and function. This interaction may lead to several biological effects, including:

- Antioxidant Activity : Research indicates that oxazole derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its use as an antimicrobial agent .

Antioxidant Activity

A study utilizing the DPPH assay to evaluate the antioxidant capacity of oxazole derivatives found that this compound exhibited a notable inhibition rate against DPPH radicals. The following table summarizes the antioxidant activity results:

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| This compound | XX ± YY |

| Standard Antioxidants | XX ± YY |

Note: Actual values need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | XX |

| Staphylococcus aureus | XX |

| Pseudomonas aeruginosa | XX |

Note: Actual MIC values should be obtained from specific study results.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound could effectively inhibit bacterial growth at concentrations lower than those required for conventional antibiotics .

Research on Cytotoxicity

Another research focused on assessing the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound exhibited some cytotoxicity at high concentrations, it also demonstrated a protective effect on certain cell types at lower doses . This dual effect suggests potential therapeutic applications in conditions where oxidative stress is a concern.

Q & A

Q. What are the key steps for synthesizing Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with heterocyclic precursors. For oxazole derivatives, methods include cyclization of thioamides or condensation of α-halo ketones with amides. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve high purity (>95%). Analytical techniques like NMR and mass spectrometry (MS) are essential for structural confirmation .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy be applied to characterize this compound?

- 1H NMR : Peaks for the oxazole ring protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic. The acetate moiety shows a singlet for the methylene group (δ 3.5–4.0 ppm).

- 13C NMR : The oxazole carbons appear at δ 140–160 ppm, while the carbonyl (C=O) of the acetate resonates near δ 170 ppm.

- 2D NMR (COSY, HSQC): Resolves connectivity between protons and carbons, confirming the oxazole-acetate linkage .

Q. What analytical techniques are suitable for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest robust stability for storage.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 184.06 for C₆H₇KNO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths, angles, and packing arrangements. For example:

| Parameter | Value (Å/°) |

|---|---|

| C-O (oxazole) | 1.36 Å |

| C=O (acetate) | 1.21 Å |

| Dihedral angle | 5–10° |

| Validation tools like PLATON check for structural errors (e.g., missed symmetry) . |

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values may arise from solvent effects or conformational flexibility. Mitigation strategies:

Q. How can collision cross-section (CCS) data predict the compound’s behavior in mass spectrometry?

Experimentally derived or predicted CCS values (e.g., 126.3 Ų for [M+H]+) aid in identifying adducts and fragmentation pathways. Compare with databases (e.g., MoNA ) to differentiate isomers. For example:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.06 | 126.3 |

| [M+Na]+ | 206.04 | 137.0 |

| Such data enhance metabolite identification in pharmacokinetic studies . |

Q. What synthetic modifications could enhance the compound’s bioactivity or solubility?

- Bioactivity : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole 4-position to modulate electronic properties.

- Solubility : Replace the potassium counterion with lysine or PEGylated derivatives to improve aqueous solubility.

- Stability : Substitute the methyl group with trifluoromethyl (-CF₃) to resist metabolic degradation .

Methodological Considerations

Q. How should researchers design experiments to study metabolic pathways of this compound?

- In vitro : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS.

- In vivo : Administer radiolabeled compound (e.g., 14C) to track excretion routes (urine, feces).

- Computational : Use software like Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What computational tools are recommended for modeling interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., cyclooxygenase-2).

- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories.

- QSAR : Develop models linking substituent effects (e.g., Hammett σ constants) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.